molecular formula C17H16FN3OS B6476084 2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide CAS No. 2640970-46-1

2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide

Cat. No.: B6476084
CAS No.: 2640970-46-1
M. Wt: 329.4 g/mol
InChI Key: YFFPOQNEXLODRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a benzamide derivative featuring a 2-fluoro-substituted aromatic ring, an ethyl linker, and a thiophen-2-yl moiety bearing a 1-methylpyrazole group at the 5-position. This structure combines halogenation, heterocyclic diversity, and amide functionality, making it a candidate for therapeutic or material science applications. Its design leverages:

  • Fluorine at the benzamide’s 2-position for enhanced metabolic stability and lipophilicity.
  • A thiophene-pyrazole hybrid for π-π stacking and hydrogen-bonding interactions.
  • An ethyl linker to balance rigidity and flexibility for target engagement.

Properties

IUPAC Name

2-fluoro-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-21-11-12(10-20-21)16-7-6-13(23-16)8-9-19-17(22)14-4-2-3-5-15(14)18/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFPOQNEXLODRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16F3N3O2S2
  • Molecular Weight : 415.5 g/mol
  • IUPAC Name : N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly for its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting cell proliferation in breast cancer (MCF7), lung cancer (A549), and glioblastoma (U251) cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
1MCF73.79Apoptosis induction
2A54926.00Cell cycle arrest
3U251<10.00Inhibition of Bcl-2

Anti-inflammatory Activity

The compound's anti-inflammatory potential is supported by studies showing inhibition of pro-inflammatory cytokines. Pyrazole derivatives have been reported to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be useful in treating inflammatory diseases.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of Aurora-A kinase, which plays a crucial role in cell division and cancer progression.
  • Induction of Apoptosis : Evidence suggests that the compound may promote apoptosis in cancer cells through the activation of caspases.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

Several studies have reported on the efficacy of pyrazole-based compounds similar to this compound:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 3.79 µM, indicating strong antiproliferative activity.
    • Reference: Bouabdallah et al., reported significant cytotoxicity against MCF7 cells with similar pyrazole derivatives .
  • Anti-inflammatory Effects in Animal Models : In vivo studies showed reduced inflammation markers in models treated with pyrazole derivatives.
    • Reference: Recent advancements highlighted the anti-inflammatory properties of pyrazole compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Core

Halogen vs. Methoxy/Hydroxy Groups
  • Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) replaces fluorine with 3,4-dimethoxy groups, increasing hydrophilicity but reducing electronegativity. Melting point (90°C) is lower than fluorinated analogs, likely due to weaker intermolecular forces .
  • Rip-D (2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide) introduces a hydroxyl group at the benzamide’s 2-position, enabling hydrogen bonding but reducing stability compared to fluorine .
  • 4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide () demonstrates that chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding kinetics and steric interactions .
Fluorine Positional Isomerism

Heterocyclic Modifications

Thiophene-Based Derivatives
  • N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide () retains the thiophene moiety but replaces pyrazole with a bromopropyl group, reducing heterocyclic interactions and increasing molecular weight (MW: ~378 g/mol vs. target compound’s ~385 g/mol) .
  • 4-(5-Formylthiophen-2-yl)benzoic acid () lacks the pyrazole and amide linker, highlighting the importance of these groups in stabilizing the target compound’s conformation .
Pyrazole-Containing Analogs
  • 4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide () shares the 1-methylpyrazole group but incorporates a quinazoline scaffold, suggesting divergent applications in kinase inhibition vs. the thiophene-based target .

Linker Variations

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzamide) Heterocycle Linker MW (g/mol) Yield (%) Melting Point (°C)
Target Compound 2-Fluoro Thiophene-pyrazole Ethyl ~385 N/A N/A
Rip-B None (plain benzamide) 3,4-Dimethoxyphenyl Ethyl ~299 80 90
4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide 4-Chloro, 2-fluoro None Phenyl ~277 N/A N/A
Compound 25 3-CF3, 4-methylpiperazine Quinazoline-pyrazole Methyl ~630 73 N/A

Table 2: Functional Group Impact

Group Target Compound Analog (Example) Key Difference
Fluorine 2-position 4-Fluoro () Altered dipole and steric effects
Pyrazole 1-Methyl None (Rip-B) Enables π-stacking
Linker Ethyl Propyl () Flexibility vs. rigidity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.